molecular formula C12H11N5O2 B14411427 N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide CAS No. 81718-80-1

N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide

Cat. No.: B14411427
CAS No.: 81718-80-1
M. Wt: 257.25 g/mol
InChI Key: APXXHKKDIBBBHA-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitrophenyl group attached to a pyridine ring through a carboximidohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide typically involves the reaction of 4-nitroaniline with pyridine-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable condensing agent such as carbodiimide or thionyl chloride to facilitate the formation of the carboximidohydrazide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide is unique due to the presence of both the nitrophenyl and pyridine groups linked through a carboximidohydrazide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

81718-80-1

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

N-amino-N-(4-nitrophenyl)pyridine-2-carboximidamide

InChI

InChI=1S/C12H11N5O2/c13-12(11-3-1-2-8-15-11)16(14)9-4-6-10(7-5-9)17(18)19/h1-8,13H,14H2

InChI Key

APXXHKKDIBBBHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=N)N(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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